molecular formula C18H18O5 B12826540 4-(5-(1,3-Dioxan-2-yl)-2-methoxyphenoxy)benzaldehyde

4-(5-(1,3-Dioxan-2-yl)-2-methoxyphenoxy)benzaldehyde

Cat. No.: B12826540
M. Wt: 314.3 g/mol
InChI Key: ISPKJYVROBLARM-UHFFFAOYSA-N
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Description

4-(5-(1,3-Dioxan-2-yl)-2-methoxyphenoxy)benzaldehyde is an organic compound characterized by its unique structure, which includes a benzaldehyde moiety linked to a 1,3-dioxane ring and a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-(1,3-Dioxan-2-yl)-2-methoxyphenoxy)benzaldehyde typically involves the reaction of 4-(2-hydroxyethoxy)benzaldehyde with 2,2-diethyl-1,3-propanediol in the presence of a catalyst such as boron trifluoride diethyl etherate . The reaction is carried out in an anhydrous solvent like methylene chloride at room temperature for a specified duration.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-(5-(1,3-Dioxan-2-yl)-2-methoxyphenoxy)benzaldehyde can undergo several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products:

    Oxidation: 4-(5-(1,3-Dioxan-2-yl)-2-methoxyphenoxy)benzoic acid.

    Reduction: 4-(5-(1,3-Dioxan-2-yl)-2-methoxyphenoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(5-(1,3-Dioxan-2-yl)-2-methoxyphenoxy)benzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of biochemical pathways and as a probe in molecular biology experiments.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-(1,3-Dioxan-2-yl)-2-methoxyphenoxy)benzaldehyde depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the biological system and the specific use of the compound.

Comparison with Similar Compounds

Uniqueness: 4-(5-(1,3-Dioxan-2-yl)-2-methoxyphenoxy)benzaldehyde is unique due to the presence of both a 1,3-dioxane ring and a methoxyphenoxy group, which can impart distinct chemical and physical properties compared to its analogs.

Properties

Molecular Formula

C18H18O5

Molecular Weight

314.3 g/mol

IUPAC Name

4-[5-(1,3-dioxan-2-yl)-2-methoxyphenoxy]benzaldehyde

InChI

InChI=1S/C18H18O5/c1-20-16-8-5-14(18-21-9-2-10-22-18)11-17(16)23-15-6-3-13(12-19)4-7-15/h3-8,11-12,18H,2,9-10H2,1H3

InChI Key

ISPKJYVROBLARM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2OCCCO2)OC3=CC=C(C=C3)C=O

Origin of Product

United States

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